molecular formula C22H19ClN4O3 B10984269 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B10984269
M. Wt: 422.9 g/mol
InChI Key: WJRIEECNDNWFBT-UHFFFAOYSA-N
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Description

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)ACETAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)ACETAMIDE typically involves multiple steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Chlorination: The carbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Quinazolinone Formation: The quinazolinone moiety is synthesized separately through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reaction: The final step involves coupling the chlorinated carbazole with the quinazolinone derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-BROMO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)ACETAMIDE
  • N-(8-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)ACETAMIDE

Uniqueness

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)ACETAMIDE is unique due to the presence of the chloro group, which can influence its reactivity and biological activity compared to its bromo and fluoro analogs.

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C22H19ClN4O3/c23-15-8-3-6-12-13-7-4-10-17(20(13)26-19(12)15)24-18(28)11-27-21(29)14-5-1-2-9-16(14)25-22(27)30/h1-3,5-6,8-9,17,26H,4,7,10-11H2,(H,24,28)(H,25,30)

InChI Key

WJRIEECNDNWFBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CN4C(=O)C5=CC=CC=C5NC4=O

Origin of Product

United States

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